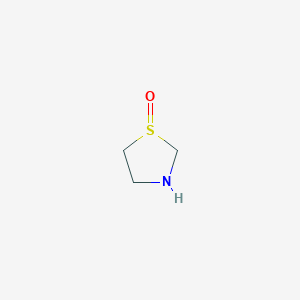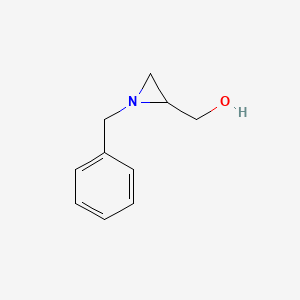![molecular formula C19H15NO5S B14141779 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene CAS No. 89303-12-8](/img/structure/B14141779.png)
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene is an organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and a phenoxy group attached to a benzene ring. Sulfone derivatives are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene typically involves several steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide group.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene include:
2-[(Benzenesulfonyl)methyl]benzoic acid: This compound has a similar structure but lacks the nitro and phenoxy groups.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but differ in other substituents. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
Propriétés
Numéro CAS |
89303-12-8 |
|---|---|
Formule moléculaire |
C19H15NO5S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C19H15NO5S/c21-20(22)19-12-11-17(25-16-7-3-1-4-8-16)13-15(19)14-26(23,24)18-9-5-2-6-10-18/h1-13H,14H2 |
Clé InChI |
CFRNUCURBVQHDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
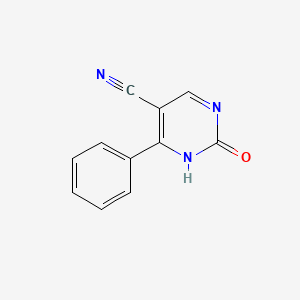
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
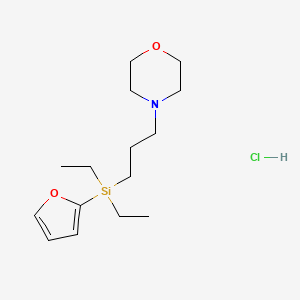
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)
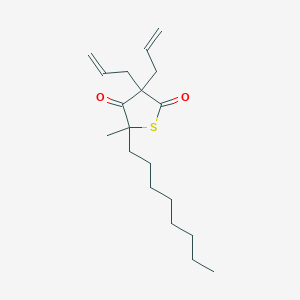
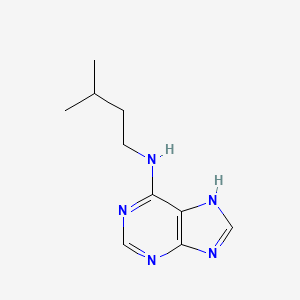
![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
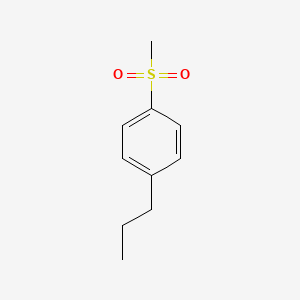
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
